![molecular formula C21H21NO2 B2503532 4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 510763-97-0](/img/structure/B2503532.png)
4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Description
4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (TMPPD) is a novel synthetic compound that has recently gained significant attention due to its potential applications in scientific research. TMPPD is a heterocyclic compound that belongs to the class of pyrroloquinoline-1,2-diones (PQDs). PQDs are a group of compounds that have been extensively studied due to their wide range of biological activities. TMPPD is one of the most promising PQDs due to its unique chemical structure and potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- Three-component Synthesis of Novel Spiro[4H-pyran-3,3′-oxindoles] : This compound has been used in one-pot, three-component reactions to generate spiro[4H-pyran-3,3-oxindoles], highlighting its versatility in synthesizing complex heterocyclic structures (Zafari et al., 2020).
- Synthesis of Spirocyclic Tetrahydrobenzo[if]quinolizines and Tetrahydropyrrolo[3,2,1-ij]quinolinones : The compound is a key reactant in producing spirocyclic compounds, which are useful in the development of new heterocyclic systems (Baradarani et al., 2018).
- Oxidation Studies for Synthesis of Quinoline Carboxylic Acids : It has been utilized in oxidation reactions to create structural analogues of the natural antibiotic Helquinoline, demonstrating its application in synthesizing bioactive compounds (Medvedeva et al., 2015).
Biological and Medicinal Applications
- Synthesis of Compounds with Anticoagulant Activity : The compound is used in reactions to create new derivatives with potential anticoagulant properties, indicating its importance in medicinal chemistry (Novichikhina et al., 2020).
- Synthesis of Hybrid Compounds for Protein Kinase Inhibition : Hybrid compounds based on this molecule have been synthesized and shown inhibitory activity against various protein kinases, suggesting its role in the development of cancer therapeutics (Novichikhina et al., 2020).
- Antibacterial Agent Synthesis : It has been used in synthesizing substituted pyrroloquinolines with potent antibacterial activities, highlighting its potential in developing new antibiotics (Ishikawa et al., 1990).
Material Science and Catalysis
- Formation of Polymorphic Modifications : Studies on the polymorphic modifications of derivatives of this compound have been conducted, showing its potential in materials science and the development of diuretics (Shishkina et al., 2018).
- Development of Heterocyclic Systems : It serves as a basis for synthesizing various novel heterocyclic systems, demonstrating its utility in the field of organic chemistry and catalysis (Medvedeva et al., 2006).
properties
IUPAC Name |
5,9,11,11-tetramethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-13-10-11-15-17-16(13)18(23)19(24)22(17)20(2,3)12-21(15,4)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEKWKZTUYZTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione |
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